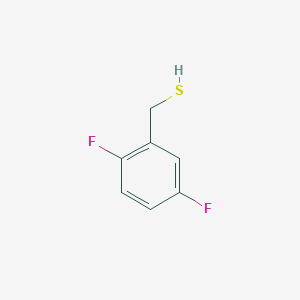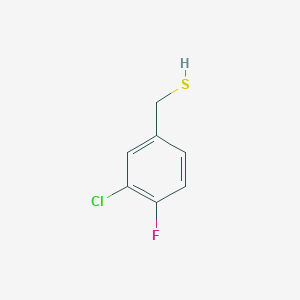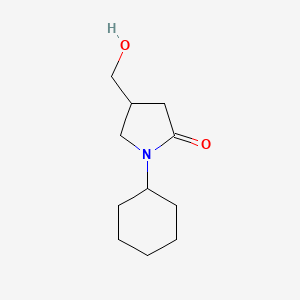![molecular formula C19H16N2O6 B3038765 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one CAS No. 900014-90-6](/img/structure/B3038765.png)
6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methide. This leads to the formation of the target compound, along with other intermediates. The reaction proceeds via a retro-Diels–Alder mechanism .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one consists of a furoquinoline core with two methoxy groups (at positions 6 and 7) and a nitrophenyl group (at position 9). The overall structure is fused and exhibits aromaticity. The presence of the nitro group suggests potential reactivity .
Chemical Reactions Analysis
In mass spectra, the compound undergoes fragmentation, primarily through a retro-Diels–Alder reaction. This results in the formation of 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide. The compound is stable and soluble in organic solvents .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticorrosive Materials
Quinoline derivatives, including 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, have been widely recognized for their anticorrosive properties. These compounds exhibit remarkable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents like methoxy (–OMe) and nitro (–NO2) groups enhances their adsorption and interaction with metal surfaces, providing a protective layer against corrosion (Verma, Quraishi, & Ebenso, 2020).
Photocatalytic Degradation
The compound's structure, featuring methoxy and nitro substituents, could potentially play a role in photocatalytic degradation processes. While the direct application of this specific quinoline derivative in photocatalytic degradation was not highlighted in the retrieved literature, the structural resemblance to compounds like quinoline, which have been explored for photocatalytic degradation of pollutants, suggests potential utility in environmental remediation efforts (Pichat, 1997).
Biological Activities
Quinoline and its derivatives, including the compound , are known for a broad spectrum of biological activities. These compounds have been studied for their antitumor, antimalarial, antibacterial, and antifungal properties, among others. The molecular structure of quinoline derivatives, which allows for interaction with biological targets, makes them promising candidates for drug development (Shang et al., 2018).
Therapeutic Significance
The therapeutic potential of quinoline derivatives has been extensively explored, with various compounds showing promise as treatments for diseases like cancer and malaria. The versatility of the quinoline scaffold, combined with its ability to be modified to enhance biological activity, underscores the significance of these compounds in medicinal chemistry (Hussaini, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-15-7-11-12(8-16(15)26-2)20-13-9-27-19(22)18(13)17(11)10-5-3-4-6-14(10)21(23)24/h3-8,17,20H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPPZOOSRLYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=CC=CC=C4[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3038682.png)












![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)